molecular formula C14H9Br2FO2 B14770499 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde

3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde

Cat. No.: B14770499
M. Wt: 388.03 g/mol
InChI Key: DABKAEMLFPEOHB-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of benzyloxy, dibromo, and fluorine substituents on a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde typically involves multiple steps:

    Fluorination: The fluorine atom at the 2 position can be introduced via nucleophilic aromatic substitution using a suitable fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

    Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid.

    Reduction: 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of electron-withdrawing groups (bromine and fluorine) and the benzyloxy group can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-4,6-dichloro-2-fluorobenzaldehyde: Similar structure but with chlorine atoms instead of bromine.

    3-(Benzyloxy)-4,6-dibromo-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    3-(Benzyloxy)-4,6-dibromo-2-methylbenzaldehyde: Similar structure but with a methyl group instead of fluorine.

Uniqueness

3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde is unique due to the combination of benzyloxy, dibromo, and fluorine substituents, which confer distinct chemical and physical properties

Properties

Molecular Formula

C14H9Br2FO2

Molecular Weight

388.03 g/mol

IUPAC Name

4,6-dibromo-2-fluoro-3-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H9Br2FO2/c15-11-6-12(16)14(13(17)10(11)7-18)19-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

DABKAEMLFPEOHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2F)C=O)Br)Br

Origin of Product

United States

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